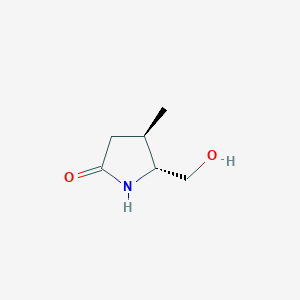

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R,5R)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPDHOSZYGKNV-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)N[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to non-polar substituents like methyl or ethyl .

- Reactivity: The azidomethyl group in (5S)-5-(azidomethyl)pyrrolidin-2-one enables click chemistry applications, while the carboxy group in trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone may facilitate salt formation or conjugation .

Physical Properties and Stability

Biological Activity

Introduction

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the hydroxymethyl and methyl groups, suggest that it may interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

The molecular formula for this compound is C6H11NO, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl and methyl substituents enhance its binding affinity, allowing it to modulate enzymatic functions through competitive inhibition or allosteric modulation. This interaction can lead to various physiological effects depending on the target enzyme or receptor involved.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other pyrrolidine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Pyrrolidin-2-one | Simpler derivative without substitutions | Limited biological activity |

| 4-Methyl-pyrrolidin-2-one | Lacks hydroxymethyl group | Reduced interaction with targets |

| 5-Hydroxymethyl-pyrrolidin-2-one | Lacks methyl group | Different binding profile |

This table illustrates how the presence of both hydroxymethyl and methyl groups in this compound provides unique properties compared to simpler derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Studies

- Antibacterial Activity : A study investigating various pyrrolidine derivatives found that compounds with hydroxyl and methyl substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups was noted to improve bioactivity, indicating that this compound may exhibit similar effects.

- Enzyme Inhibition : Research has indicated that pyrrolidine derivatives can inhibit key enzymes involved in bacterial metabolism. For example, some compounds were shown to inhibit DNA gyrase and topoisomerase IV in bacterial strains, suggesting that this compound may also possess enzyme inhibitory properties relevant to antimicrobial action .

Q & A

Q. What are the recommended storage conditions for trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one to ensure stability?

- Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) in a cool, well-ventilated area away from oxidizers and heat sources. Avoid exposure to direct sunlight, as thermal decomposition may release toxic gases. Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent oxidation .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

- Methodological Answer : Employ a combination of:

- Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% as per supplier specifications) .

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups (e.g., hydroxymethyl and pyrrolidinone moieties).

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 220.23 g/mol) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, safety goggles, and lab coats.

- Work in a fume hood to avoid inhalation of dust or aerosols.

- In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodological Answer :

- Reaction parameter screening : Vary temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., chiral catalysts for stereochemical control).

- By-product analysis : Use LC-MS to identify impurities (e.g., lactam ring-opening products) and adjust reaction stoichiometry or purification protocols (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Conduct multiple runs to determine precise melting points (reported as 194°C ).

- Recrystallization studies : Test solvents (e.g., ethanol, acetone) to assess polymorphic forms that may affect melting behavior.

- Cross-validate data : Compare results with independent sources or synthetic replicates to rule out batch-specific variations .

Q. What are the current research gaps in understanding the ecological impact and biodegradation pathways of this compound?

- Methodological Answer :

- Toxicity assays : Perform acute/chronic toxicity tests using Daphnia magna or Aliivibrio fischeri to establish EC50 values (no existing data ).

- Biodegradation studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water systems.

- Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .

Key Research Recommendations

- Prioritize ecotoxicological studies to address regulatory compliance gaps .

- Investigate catalytic asymmetric synthesis routes to enhance enantiomeric purity for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.